5-Phthalimidopentanoic acid

概要

説明

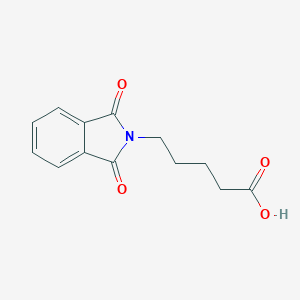

5-Phthalimidopentanoic acid is an organic compound that belongs to the class of phthalimides It is characterized by the presence of a phthalimide group attached to a pentanoic acid chain

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phthalimidopentanoic acid typically involves the reaction of phthalic anhydride with a suitable amine to form the phthalimide intermediate. This intermediate is then subjected to further reactions to introduce the pentanoic acid chain. One common method involves the use of a Gabriel synthesis, where potassium phthalimide reacts with an alkyl halide to form the N-alkylphthalimide, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.

化学反応の分析

Types of Reactions

5-Phthalimidopentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

Reduction: Alcohols or amines, depending on the specific reducing agent used.

Substitution: N-alkylphthalimides or other substituted phthalimides.

科学的研究の応用

5-Phthalimidopentanoic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.

Industrial Applications: The compound is used in the production of polymers and other materials with specific properties.

作用機序

The mechanism of action of 5-Phthalimidopentanoic acid involves its interaction with specific molecular targets. The phthalimide group can act as a pharmacophore, interacting with enzymes or receptors in biological systems. The pentanoic acid chain can influence the compound’s solubility and bioavailability, affecting its overall activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

類似化合物との比較

Similar Compounds

Phthalimide: A simpler compound with similar structural features but lacking the pentanoic acid chain.

N-alkylphthalimides: Compounds with various alkyl groups attached to the phthalimide nitrogen.

Phthalic Anhydride Derivatives: Compounds derived from phthalic anhydride with different substituents.

Uniqueness

5-Phthalimidopentanoic acid is unique due to the presence of both the phthalimide group and the pentanoic acid chain. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .

生物活性

5-Phthalimidopentanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, synthesizing findings from various studies and providing detailed insights into its mechanisms, applications, and effects.

Chemical Structure and Properties

This compound is a derivative of phthalimide, characterized by a hydrophobic structure that enhances its ability to penetrate biological membranes. The general structure can be represented as follows:

This compound's phthalimide core contributes to its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that phthalimide derivatives exhibit significant antimicrobial properties. A study by El-Gohary and Shaaban (2016) highlighted the effectiveness of various phthalimide analogs against bacterial strains, indicating that this compound could possess similar properties. The antimicrobial activity is attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Table 1: Antimicrobial Activity of Phthalimide Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 18 |

| Escherichia coli | 15 | |

| Bacillus subtilis | 20 |

2. Anti-cancer Properties

Phthalimide derivatives have shown promising anti-cancer effects. A study by Kamal et al. (2013) reported that certain phthalimide compounds induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. The ability of this compound to interact with cellular signaling pathways suggests its potential as an anti-cancer agent.

3. Anti-inflammatory Effects

The anti-inflammatory properties of phthalimides have also been documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation. This mechanism may be beneficial for conditions like arthritis and other inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against several pathogenic bacteria. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Case Study 2: Cancer Cell Line Studies

In vitro studies using human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed increased apoptosis in treated cells, supporting its potential as an anti-cancer therapeutic.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption: The hydrophobic nature allows it to integrate into bacterial membranes, leading to cell lysis.

- Apoptosis Induction: Activation of caspases and modulation of Bcl-2 family proteins are crucial for its anti-cancer effects.

- Cytokine Modulation: Inhibition of pro-inflammatory cytokines contributes to its anti-inflammatory properties.

特性

IUPAC Name |

5-(1,3-dioxoisoindol-2-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c15-11(16)7-3-4-8-14-12(17)9-5-1-2-6-10(9)13(14)18/h1-2,5-6H,3-4,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYAIXIPOVUMQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364928 | |

| Record name | 5-phthalimidopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147-76-8 | |

| Record name | 5-phthalimidopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a notable application of 5-phthalimidopentanoic acid in organic synthesis?

A1: this compound serves as a valuable building block in synthesizing modified muramyl dipeptide (MDP) analogs. These analogs are being investigated for their potential immunomodulating activities. [] Researchers replaced the α-carboxylic group of glutamic acid within the MDP structure with a phosphonate moiety, employing this compound in the synthetic process. [] You can find more details about this application in the paper "Synthesis of New Phosphono Desmuramyldipeptide Analogs" available on Semantic Scholar: []

Q2: How is chirality relevant in the synthesis of this compound?

A2: Researchers have developed efficient methods to synthesize both enantiomers of 2-benzoylsulfanyl-5-phthalimidopentanoic acid starting from ornithine. [, ] This chirality control is crucial as different enantiomers of a molecule can exhibit distinct biological activities. While the provided abstracts [, ] don't delve into specific applications of these enantiomers, it highlights the importance of controlled synthesis for potential pharmaceutical development. For further details on the synthetic procedure, refer to the papers "A short, scaleable synthesis of both enantiomers of 2-benzoylsulfanyl-5-phthalimidopentanoic acid from ornithine" on Semantic Scholar: [, ]

Q3: Can you describe the crystal structure of this compound?

A3: this compound crystallizes to form carboxylic acid dimers. This dimerization arises from hydrogen bonding between centrosymmetric pairs of molecules within the crystal lattice. [] This structural information provides valuable insights into the solid-state packing and potential intermolecular interactions of this compound. Further details on the crystallographic analysis can be found in the paper "Structures of five ω-phthalimidoaliphatic carboxylic acids" on Semantic Scholar: []

Q4: Is there a way to prepare (R)-2-bromo-5-phthalimidopentanoic acid on a larger scale?

A4: Yes, a scalable "one-pot" synthesis of (R)-2-bromo-5-phthalimidopentanoic acid utilizes readily available (R)-ornithine as a starting material. [] This method leverages a diazotisation process and identifies acetic acid as an effective antifoaming agent. Importantly, the researchers implemented an extractive workup procedure, minimizing operator exposure to the corrosive reaction mixture and reducing manual handling. [] This approach makes the process safer and more amenable to large-scale production. For a detailed protocol, refer to the paper "Production of (R)-2-Bromo-5-phthalimidopentanoic Acid via a Diazotisation Process from (R)-Ornithine" on Semantic Scholar: []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。